

Structural Analysis Guide: 5-Fluoro-2-methoxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name: *5-Fluoro-2-methoxy-4-methylbenzoic acid*

Cat. No.: *B13608609*

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Executive Summary: The Scaffold Architecture

In modern medicinal chemistry, the **5-Fluoro-2-methoxy-4-methylbenzoic acid** scaffold represents a highly specific "push-pull" electronic system. The interplay between the electron-donating methoxy group (EDG) at the ortho position and the electron-withdrawing fluorine (EWG) at the meta position creates a unique electrostatic potential map, making this molecule a critical intermediate for next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

For the analytical scientist, the challenge lies not in identifying the functional groups, but in rigorously proving the regiochemistry. With a tetra-substituted benzene ring, distinguishing this specific isomer from its congeners (e.g., 4-fluoro-2-methoxy-5-methylbenzoic acid) requires a mastery of scalar coupling analysis, particularly

F-

H and

F-

C interactions.

This guide provides a self-validating protocol to confirm the structure of CAS 1427395-52-5 with absolute certainty.

Molecular Architecture & Theoretical Properties

Before initiating wet-lab protocols, we must establish the theoretical baseline to which our experimental data will be compared.

Property	Value / Characteristic	Structural Implication
Formula		Unsaturation Number = 5 (Benzene + Carbonyl)
Mol.[1][2][3][4] Weight	184.16 g/mol	Monoisotopic Mass: 184.0536
pKa (Calc)	~3.8	Acidic strength modulated by 5-F (-I effect) and 2-OMe (+M effect).
LogP	~2.1	Moderate lipophilicity; suitable for Reverse Phase HPLC.
H-Bonding	1 Donor / 4 Acceptors	Potential for intramolecular H- bond (COOH OMe).

Electronic Environment Analysis

The 2-methoxy group exerts a strong mesomeric donation (+M) to positions 3 and 5, while the 5-fluorine atom exerts a strong inductive withdrawal (-I). This creates a shielded environment for the proton at C3 and a deshielded, inductively perturbed environment for the proton at C6.

Comprehensive Spectroscopic Characterization NMR Elucidation Strategy (The "Smoking Gun")

The definitive proof of this structure relies on the Spin-Spin Coupling Constants (

) involving the fluorine nucleus.[4] Unlike standard proton NMR, where chemical shift is the primary indicator, here we use the magnitude of

to map the distance between the fluorine and the remaining aromatic protons.

Predicted

H NMR Profile (DMSO-d

, 400 MHz)

The molecule possesses two aromatic protons: H3 and H6.

- H6 (The Ortho-Coupled Proton):
 - Position: Para to the COOH, Ortho to the Fluorine.
 - Signal: Doublet ().
 - Coupling:
(Three-bond coupling).
 - Magnitude: 8.0 – 12.0 Hz.
 - Shift: ~7.4 – 7.6 ppm (Deshielded by COOH and F).
- H3 (The Meta-Coupled Proton):
 - Position: Meta to the Fluorine, Ortho to the Methoxy.
 - Signal: Doublet ().
 - Coupling:
(Four-bond coupling).
 - Magnitude: 5.0 – 7.0 Hz.
 - Shift: ~6.8 – 7.0 ppm (Shielded by OMe).

Critical Validation Step: If you observe two singlets, your regioisomer is incorrect (likely the 4-fluoro-5-methyl isomer where protons are para to F). If you observe two large doublets (>8Hz), the protons are likely both ortho to F. The specific pattern of one large coupling (

) and one medium coupling (

) is the fingerprint of the 1,2,4,5-substitution pattern.

C NMR &

F Decoupling

To confirm the carbon backbone, observe the C-F coupling constants:

- C5 (Ipsa):

Hz (Doublet).

- C4/C6 (Ortho):

Hz.

- C1/C3 (Meta):

Hz.

Mass Spectrometry Fragmentation Logic

Using HRMS (ESI-), the parent ion

will be observed at m/z 183.046.

Fragmentation Pathway:

- Decarboxylation: Loss of

(

).

- Demethylation: Loss of

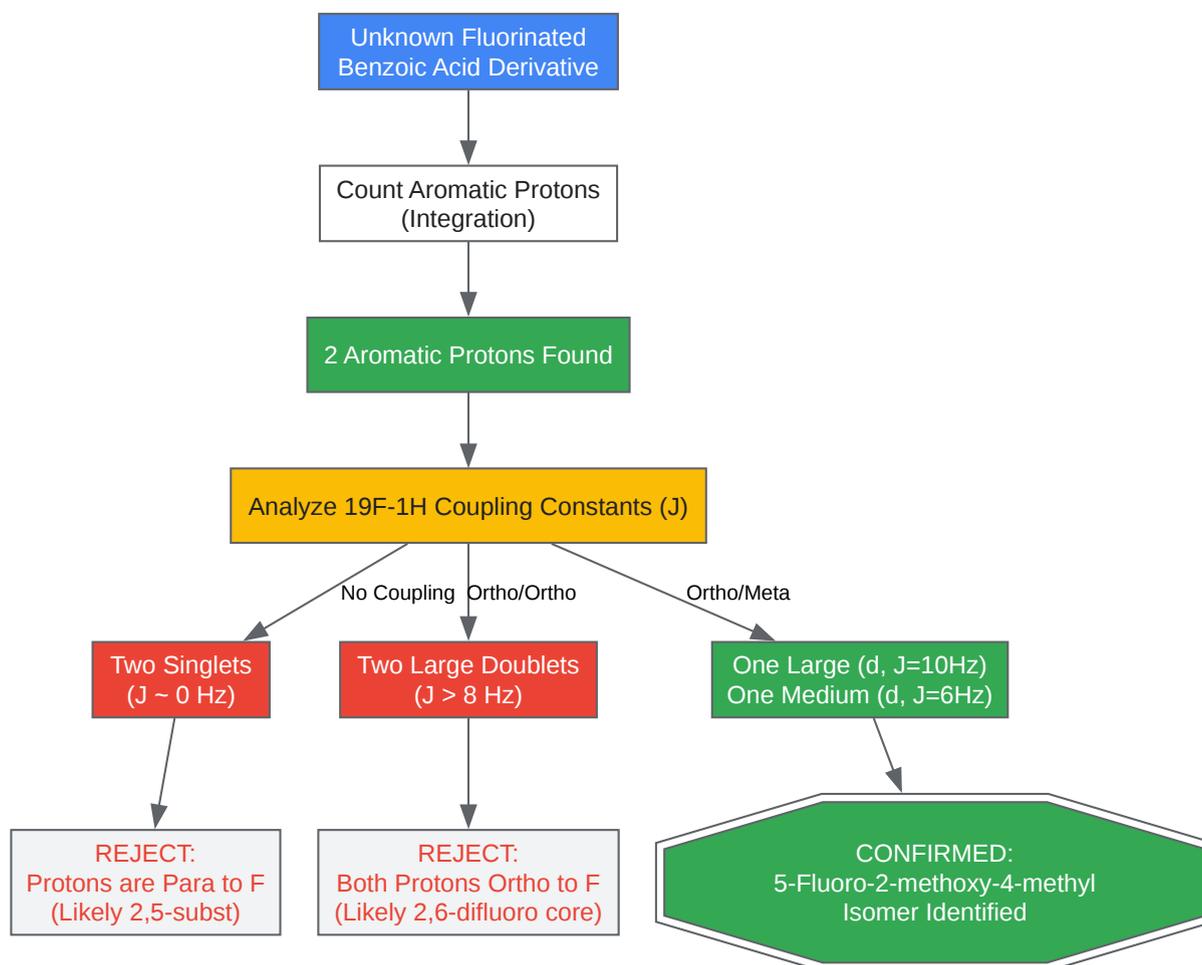
radical from the methoxy group (often observed in radical cations) or loss of

(formaldehyde) via rearrangement.

- Fluorine Retention: The C-F bond is strong; fragments retaining the fluorine atom (mass shift of 19 Da relative to non-fluorinated analogs) confirm the halogen's presence on the core.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the regioisomerism using NMR data.



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Figure 1: NMR decision tree for distinguishing the 5-fluoro-2-methoxy-4-methyl isomer from other congeners based on H-F coupling constants.

Experimental Protocols

HPLC Purity Analysis Method

This method is designed to separate the target acid from potential de-methylated impurities (5-fluoro-2-hydroxy...) or regioisomers.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)
 - 2-15 min: 5%
95% B (Linear ramp)
 - 15-18 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (general) and 254 nm (aromatic).
- Expected Retention: The target compound (OMe, Me) is less polar than the hydroxy-impurity but more polar than the non-fluorinated analog. Expect elution at ~60-70% B.

Crystal Habit & Solubility

- Appearance: Typically an off-white to pale yellow crystalline powder.

- Solubility:
 - High: DMSO, Methanol, Ethyl Acetate.
 - Low: Water (acidic pH), Hexanes.
 - Protocol: For NMR, dissolve ~10 mg in 0.6 mL DMSO-d
 - . Ensure complete dissolution to avoid line broadening.

Synthesis Context (Reverse Engineering)

Understanding the synthesis aids in impurity profiling. This molecule is typically accessed via:

- Electrophilic Fluorination: Fluorination of 2-methoxy-4-methylbenzoic acid using Selectfluor. Impurity Risk: Regioisomers fluorinated at position 3.[1]
- Lithiation/Carboxylation: Lithiation of 1-fluoro-4-methoxy-2-methylbenzene followed by quench. Impurity Risk: Unreacted starting material.

By monitoring for these specific impurities using the HPLC method above, you ensure the integrity of the building block for downstream applications.

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- To cite this document: BenchChem. [Structural Analysis Guide: 5-Fluoro-2-methoxy-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13608609#5-fluoro-2-methoxy-4-methylbenzoic-acid-structural-analysis>]

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